

# Diisobutyl phthalate chemical structure and molecular formula

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## An In-depth Technical Guide to **Diisobutyl Phthalate** (DIBP)

This technical guide provides a comprehensive overview of **diisobutyl phthalate** (DIBP), focusing on its chemical structure, molecular formula, physicochemical properties, and relevant experimental protocols. It is intended for researchers, scientists, and professionals in drug development and chemical analysis.

## Core Chemical Identity

**Diisobutyl phthalate** (DIBP) is a phthalate ester, specifically the diester of phthalic acid and isobutanol.[1] It is a colorless, oily liquid with a faint odor, widely used as a plasticizer to enhance the flexibility and durability of various polymers.[2]

- Molecular Formula:  $C_{16}H_{22}O_4$ [1][2][3][4]
- IUPAC Name: bis(2-methylpropyl) benzene-1,2-dicarboxylate[1][5]
- Synonyms: DIBP, Isobutyl phthalate, Palatinol IC[1][5]
- CAS Number: 84-69-5[5]

The chemical structure consists of a central benzene ring with two adjacent ester groups. Each ester group is attached to an isobutyl chain ( $-CH_2CH(CH_3)_2$ ).[2] This branched structure distinguishes it from its straight-chain isomer, dibutyl phthalate (DBP), and influences its physical properties.[2] The structural formula is  $C_6H_4(COOCH_2CH(CH_3)_2)_2$ . [3][5]

## Physicochemical Properties

The quantitative properties of **diisobutyl phthalate** are summarized in the table below, providing key data for laboratory and industrial applications.

Property	Value	Citations
Molecular Weight	278.34 - 278.35 g/mol	[1][2]
Appearance	Colorless, oily liquid	[1][6]
Density	1.039 - 1.04 g/mL at 25 °C	[6]
Boiling Point	320 - 340 °C	[6]
Melting / Freezing Point	-35 °C	[6]
Refractive Index	1.488 - 1.492 (at 20-25 °C)	[3][6]
Solubility	Insoluble in water; soluble in ethanol, ether, acetone, benzene	[6]
Vapor Pressure	1 mm Hg at 147 °C	[6]
log Kow (Octanol-Water Partition Coefficient)	4.11	[1]

## Experimental Protocols

### Synthesis of Diisobutyl Phthalate

DIBP is commercially produced via the esterification of phthalic anhydride with isobutanol, typically in the presence of an acid catalyst.[3]

Objective: To synthesize **diisobutyl phthalate** from phthalic anhydride and isobutanol.

Materials:

- Phthalic anhydride (1 mole equivalent)
- Isobutanol (2-3 mole equivalents)

- Catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, or a solid acid like aluminum oxide, 0.3-1.2% of total mass)[7][8]
- Neutralizing agent (e.g., sodium carbonate solution)
- 250 mL three-neck flask, stirrer, thermometer, reflux condenser with a Dean-Stark trap[7][8]

#### Procedure:

- **Reaction Setup:** Add phthalic anhydride, isobutanol, and the catalyst to the three-neck flask. [7] The use of excess isobutanol helps to drive the reaction equilibrium towards the product. [8]
- **Esterification:** Heat the mixture to a reflux temperature of 140-240 °C.[7] Stir the reaction mixture continuously. The water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap. The reaction is typically carried out for 1-4 hours.[7]
- **Neutralization:** After the reaction is complete (as determined by the amount of water collected), cool the mixture. Wash the crude product with a sodium carbonate solution to neutralize the acid catalyst, followed by washing with water to remove any remaining salts.
- **Purification:** Remove the excess isobutanol via distillation.[7] The crude DIBP can be further purified by steam distillation to remove residual alcohol, followed by vacuum distillation to obtain the final high-purity product.[7]
- **Filtration:** Filter the final product to remove any solid impurities.[9]

## Analytical Determination of DIBP

The quantification of DIBP in various matrices (e.g., consumer products, environmental samples) is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS). [10][11]

**Objective:** To extract and quantify DIBP from a polymer matrix using GC-MS.

#### Materials:

- Sample containing DIBP

- Solvents: Tetrahydrofuran (THF), n-hexane, cyclohexane (analytical grade)
- Internal Standard (IS): Benzyl benzoate (BB) solution (e.g., 150 mg/L)
- Soxhlet extraction apparatus or ultrasonic bath
- 0.45  $\mu\text{m}$  PTFE syringe filters
- GC-MS system with a suitable column (e.g., ZB-5MSplus)[12]

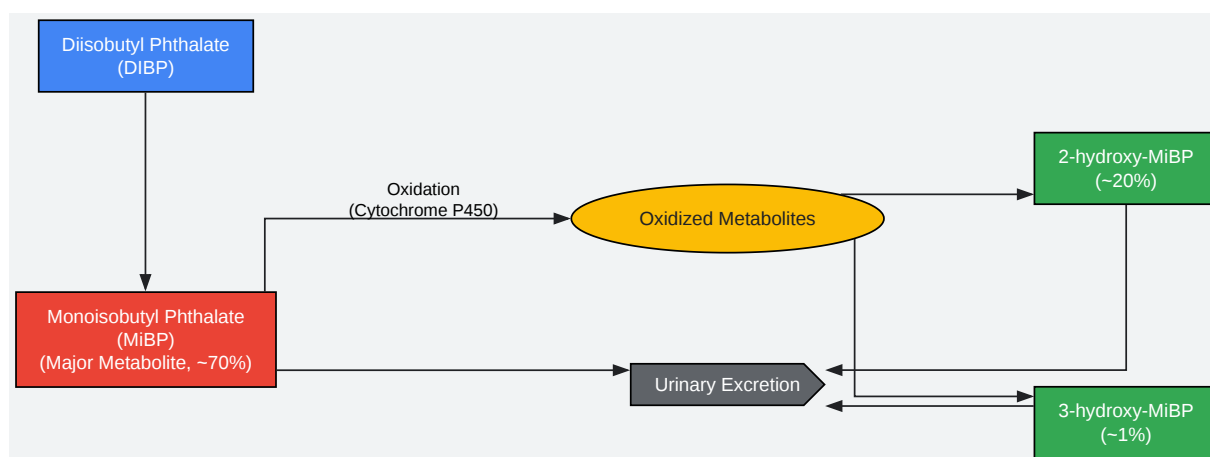
#### Procedure:

- Sample Preparation: Cut the sample into small pieces ( $\leq 2$  mm). Accurately weigh a portion of the sample (e.g., 0.05 g) into a vial.[11]
- Dissolution/Extraction:
  - Solvent Dissolution: Add THF to the sample (e.g., 5 mL for 0.05 g sample). Use sonication or vortexing for at least 30 minutes to dissolve the sample.[11]
  - Soxhlet Extraction: For a more exhaustive extraction, place the sample in a Soxhlet thimble and extract with a suitable solvent for several hours.[11]
- PVC Precipitation (if applicable): If the sample contains PVC, add n-hexane (e.g., 10 mL for every 5 mL of THF) and shake to precipitate the polymer.[11]
- Filtration and Dilution: Filter the resulting solution through a 0.45  $\mu\text{m}$  PTFE filter. Transfer a known volume of the filtrate (e.g., 0.3 mL) into a GC vial. Add a precise volume of the internal standard solution (e.g., 0.2 mL) and dilute with cyclohexane to a final volume (e.g., 1.5 mL).[11]
- GC-MS Analysis:
  - Injection: Inject 1  $\mu\text{L}$  of the prepared sample into the GC-MS.
  - Chromatographic Conditions: Use a temperature program to separate the components, for example: start at 60°C (hold 1 min), ramp at 20°C/min to 300°C (hold 5 min).[12]

- Detection: Operate the mass spectrometer in scan or selected ion monitoring (SIM) mode to identify and quantify DIBP based on its retention time and characteristic mass fragments, relative to the internal standard.

## Metabolism and Biological Pathways

In humans and other mammals, DIBP is readily absorbed and metabolized.[4][5] The primary metabolic pathway involves a two-step process initiated by hydrolysis, followed by oxidation. These reactions primarily occur in the liver, likely catalyzed by cytochrome P450 enzymes.[5] The resulting metabolites are then excreted, mainly in the urine.[5]



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Caption: Metabolic pathway of **Diisobutyl Phthalate** (DIBP) in humans.

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